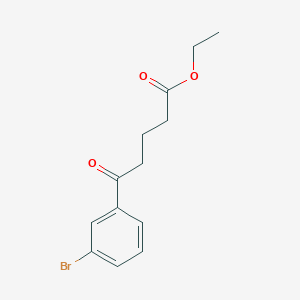

Ethyl 5-(3-bromophenyl)-5-oxovalerate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Ethyl 5-(3-bromophenyl)-5-oxovalerate is a reactant involved in the synthesis of various compounds such as Aroylbenzoxepinones for analgesic activity, (Heteroaryl) (carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and Cambinol analogs for sirtuin inhibition and antitumor activity .

Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .Molecular Structure Analysis

The structure of this compound is influenced by the presence of the pyrazole ring, which is stabilized through resonance by the -OH group, resulting in favorable formation of pyrazolo [1,5-a]pyrimidines in acid media and pyrazolo [3,4-b]pyrimidines in basic media .Chemical Reactions Analysis

The 3-substituted ethyl pyrazole-5-sulfonylacetate derivatives were synthesized by the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF .科研应用

Cyclization and Synthesis of Heterocycles

Ethyl 5-(3-bromophenyl)-5-oxovalerate has been utilized in synthetic applications involving aryl radical building blocks. Particularly, it's used in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. The process involves the formation of aryl radicals which undergo intramolecular homolytic aromatic substitution onto azole rings. This method has been deemed successful in synthesizing complex molecular structures, and its adaptability for use on solid-phase resins has been noted (Allin et al., 2005).

Enantiomeric Resolution and Simulation Studies

The compound has also found its application in the enantiomeric resolution and simulation studies of stereomers. For instance, research on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column utilized Ethyl 5-(3-bromophenyl)-5-oxovalerate. This research was significant in understanding the chiral recognition mechanism and determining the elution order of stereomers, providing insights into hydrogen bonding and π–π interactions as major forces for chiral resolution (Ali et al., 2016).

Crystal and Molecular Structure Studies

Additionally, the compound has been a part of studies focusing on crystal and molecular structures. In one such study, the molecular structures of certain compounds, including ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, were determined using single-crystal X-ray diffraction data. This study provided valuable information on molecular disorders and intermolecular interactions, contributing to the understanding of crystal packing stability (Kaur et al., 2012).

Organic Peroxide Synthesis

The compound has also been involved in the synthesis of organic peroxides. A study described the reaction of hydrogen peroxide with ethyl 4-oxovalerate to yield ethyl 4,4-dihydroperoxyvalerate. This research is crucial in understanding novel ring-closure reactions and characterizing various peroxides through spectroscopic methods (Cubbon & Hewlett, 1968).

Safety And Hazards

性质

IUPAC Name |

ethyl 5-(3-bromophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-17-13(16)8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAHYCARFMIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645511 |

Source

|

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3-bromophenyl)-5-oxovalerate | |

CAS RN |

898792-69-3 |

Source

|

| Record name | Ethyl 3-bromo-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-bromophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325778.png)

![6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1325779.png)

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)

![4-[2-(Methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325792.png)